Menadione dimethylpyrimidinol bisulfite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin K - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

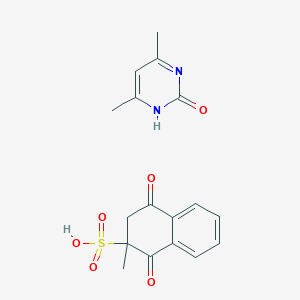

4,6-dimethyl-1H-pyrimidin-2-one;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5S.C6H8N2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;1-4-3-5(2)8-6(9)7-4/h2-5H,6H2,1H3,(H,14,15,16);3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXDYOBMGOUYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C.CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932323 | |

| Record name | 2-Methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonic acid--4,6-dimethylpyrimidin-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14451-99-1 | |

| Record name | 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14451-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione dimethylpyrimidinol bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014451991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonic acid--4,6-dimethylpyrimidin-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidin-2-ol--1,2,3,4-tetrahydro-2-methyl-1,4-dioxonaphthalene-2-sulphonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIONE DIMETHYLPYRIMIDINOL BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63418XYJ66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Menadione Dimethylpyrimidinol Bisulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione dimethylpyrimidinol bisulfite (MPB) is a synthetic, water-soluble derivative of menadione, also known as vitamin K3. It is widely utilized as a nutritional supplement in animal feed, particularly for poultry and swine, to prevent vitamin K deficiency.[1][2] Its primary function is to serve as a precursor for the in vivo synthesis of menaquinone-4 (MK-4), a biologically active form of vitamin K2. Vitamin K is an essential cofactor for the γ-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of glutamate residues in vitamin K-dependent proteins. This process is critical for the biological activity of proteins involved in blood coagulation, bone metabolism, and other physiological functions.[3]

Beyond its role in animal nutrition, the active moiety of MPB, menadione, has garnered significant interest in the scientific community for its potential therapeutic applications. Research has explored its efficacy as an anticancer agent and its potential role in mitigating the progression of neurodegenerative diseases.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative data, and experimental methodologies related to this compound and its active component, menadione.

Chemical and Physical Properties

This compound is a complex of menadione and 2-hydroxy-4,6-dimethylpyrimidine, stabilized with a bisulfite group. This formulation enhances the stability and water solubility of menadione.

| Property | This compound (MPB) | Menadione |

| Synonyms | Hetrazeen, MPB | Vitamin K3, 2-Methyl-1,4-naphthoquinone |

| Chemical Formula | C₁₇H₁₈N₂O₆S | C₁₁H₈O₂ |

| Molecular Weight | 378.4 g/mol | 172.18 g/mol [7] |

| CAS Number | 14451-99-1 | 58-27-5[7] |

| Appearance | White to pale white crystalline powder | Bright yellow crystals[7] |

| Solubility | Insoluble in water | Slightly soluble in water; soluble in ethanol, benzene, and chloroform[7] |

Mechanism of Action

Vitamin K Activity

The primary mechanism of action of MPB is its conversion to menadione, which is then absorbed and metabolized in the liver to menaquinone-4 (MK-4). MK-4 is a vital cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins. The presence of Gla residues is essential for the calcium-binding capacity and subsequent activation of these proteins.

Key vitamin K-dependent proteins include:

-

Coagulation Factors: Factors II (prothrombin), VII, IX, and X, which are crucial for the blood coagulation cascade.

-

Anticoagulant Proteins: Proteins C, S, and Z, which regulate blood clotting.

-

Bone Proteins: Osteocalcin and matrix Gla protein (MGP), which are involved in bone mineralization and the inhibition of vascular calcification.

Anticancer and Anti-inflammatory Effects

Research has shown that menadione exhibits anticancer and anti-inflammatory properties through its interaction with various cellular signaling pathways. These effects are largely attributed to its ability to induce reactive oxygen species (ROS) and modulate key signaling cascades.

3.2.1 Inhibition of NF-κB Signaling

Menadione has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][8] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Menadione has been shown to suppress the activation of the IKK complex, thereby preventing the degradation of IκBα and inhibiting the nuclear translocation of NF-κB.[9][10]

3.2.2 Suppression of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the development of various cancers, including colorectal cancer. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," leading to its ubiquitination and degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival. Menadione has been shown to suppress the Wnt/β-catenin signaling pathway by decreasing the expression of β-catenin and its downstream targets.[6][11]

Quantitative Data

Toxicity Data

| Compound | Species | Route | LD₅₀ | Reference |

| Menadione | Rat | Oral | 500 mg/kg | [10] |

| Menadione | Mouse | Oral | 500 mg/kg | [7] |

| Menadione Sodium Bisulfite | Rat | Oral | 4507 mg/kg | [12][13] |

| Menadione Sodium Bisulfite | Mouse | Oral | 1570 mg/kg | [12][13] |

| This compound (MPB) | Chick | Oral (single dose) | Mortality (25%) at 1600 mg/kg menadione equivalent | [8] |

| Menadione Nicotinamide Bisulfite (MNB) | Chick | Oral (single dose) | Mortality (17%) at 1600 mg/kg menadione equivalent | [8] |

Efficacy Data: Prevention of Vitamin K Deficiency

The use of this compound in animal feed is regulated to ensure efficacy in preventing vitamin K deficiency.

| Species | Maximum Inclusion Level in Complete Feed | Reference |

| Chickens and Turkeys | 2 g/ton | [11][14] |

| Growing and Finishing Swine | 10 g/ton | [11][14] |

A study in chicks demonstrated that MPB and Menadione Nicotinamide Bisulfite (MNB) have equal potency in decreasing prothrombin time, a key indicator of vitamin K status.[8]

Pharmacokinetic Data of Menadione

Data from a study in rabbits following intravenous injection of 75 mg menadiol sodium diphosphate, a menadione precursor.[12]

| Parameter | Plasma | Red Blood Cells |

| Elimination Half-life (t₁/₂) | 27.17 ± 10.49 min | 35.22 ± 11.82 min |

| Clearance (CL/F) | 0.822 ± 0.254 L/min | 0.407 ± 0.152 L/min |

| Apparent Volume of Distribution (Vd/F) | 30.833 ± 12.835 L | 20.488 ± 9.401 L |

| Area Under the Curve (AUC) | 32.453 ± 9.785 µg·min/mL | 67.219 ± 24.449 µg·min/mL |

Experimental Protocols

Representative Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)[15][16][17][18]

This protocol provides a general framework for assessing the acute oral toxicity of a substance like MPB.

Objective: To determine the acute oral toxicity of the test substance.

Test System:

-

Species: Rat (Sprague-Dawley)

-

Sex: Female (generally more sensitive)

-

Age: Young adult (8-12 weeks)

-

Housing: Housed in appropriate cages with controlled temperature, humidity, and light cycle.

-

Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting period before dosing.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Fasting: Animals are fasted overnight (for rats) prior to dosing.

-

Dose Preparation: The test substance is prepared as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Dosing: A single dose of the test substance is administered to a group of 3 female rats by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Procedure:

-

If no mortality occurs at the starting dose, the next higher dose level is administered to another group of 3 animals.

-

If mortality occurs, the next lower dose level is administered to another group of 3 animals.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ can be estimated based on the mortality data at different dose levels.

Representative Protocol: Determination of MPB in Animal Feed by HPLC[19][20][21]

This protocol outlines a general method for the quantification of MPB in animal feed.

Objective: To determine the concentration of MPB in a feed sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Methanol, water, n-hexane (HPLC grade)

-

Sodium carbonate

-

Analytical balance, vortex mixer, centrifuge

Procedure:

-

Sample Preparation: A representative sample of the feed is finely ground.

-

Extraction: a. Weigh a known amount of the ground feed sample into a centrifuge tube. b. Add a solution of methanol and water and vortex thoroughly to extract the MPB. c. Add a sodium carbonate solution to convert the menadione bisulfite complex to free menadione. d. Add n-hexane and vortex to partition the menadione into the organic layer. e. Centrifuge to separate the layers.

-

Analysis: a. Transfer the n-hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen. b. Reconstitute the residue in a known volume of the mobile phase. c. Inject an aliquot of the reconstituted sample into the HPLC system.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

-

Quantification: The concentration of menadione is determined by comparing the peak area of the sample to a calibration curve prepared from menadione standards. The concentration of MPB in the original feed sample can then be calculated.

Representative Protocol: Western Blot for Menadione's Effect on IKK Phosphorylation[22][23][24]

Objective: To assess the effect of menadione on the phosphorylation of IκB kinase (IKK).

Cell Culture:

-

Use a suitable cell line (e.g., macrophages, epithelial cells) that responds to an inflammatory stimulus.

-

Culture cells to approximately 80% confluency.

Procedure:

-

Treatment: a. Pre-treat cells with various concentrations of menadione for a specified time (e.g., 1-4 hours). b. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for a short period (e.g., 15-30 minutes) to induce IKK phosphorylation.

-

Cell Lysis: a. Wash cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated IKK (p-IKK). c. Wash the membrane with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Wash the membrane with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of p-IKK in each sample. Normalize to a loading control (e.g., β-actin or total IKK).

Visualizations

Signaling Pathways

Caption: Menadione inhibits NF-κB activation by suppressing the IKK complex.

Caption: Menadione suppresses Wnt signaling by decreasing β-catenin expression.

Experimental Workflow

Caption: General workflow for the analysis of MPB in animal feed by HPLC.

Applications in Research and Drug Development

While this compound is primarily used in animal nutrition, the extensive research into its active component, menadione, highlights potential avenues for drug development. It is important to note that most of this research has been conducted with menadione or menadione sodium bisulfite, and further studies are needed to evaluate the specific efficacy and safety of MPB for these applications.

Anticancer Research

Menadione has been investigated as a potential anticancer agent against a variety of cancer cell lines, including those of the lung, oral cavity, and liver.[4][6][9] Its cytotoxic effects are largely attributed to the induction of oxidative stress through the generation of reactive oxygen species, leading to DNA damage and apoptosis.[15] Furthermore, its ability to inhibit the NF-κB and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer, provides additional mechanisms for its antitumor activity.[6][11]

Neurodegenerative Disease Research

Emerging research suggests a potential role for vitamin K in neuroprotection.[16][17][18] Menadione has been shown to cross the blood-brain barrier.[3] Studies using menadione sodium bisulfite have demonstrated its ability to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[5] The neuroprotective effects may also be linked to its antioxidant properties and its ability to modulate inflammatory pathways in the brain.

Conclusion

This compound is a stable and effective source of vitamin K3 for animal nutrition. Its active component, menadione, demonstrates intriguing biological activities, including the modulation of key signaling pathways involved in inflammation and cancer. While the direct application of MPB in human drug development is yet to be explored, the wealth of research on menadione provides a strong rationale for further investigation. Future studies should focus on the specific pharmacokinetic and pharmacodynamic properties of MPB to better understand its potential for therapeutic applications beyond its current use in animal feed.

References

- 1. [Comparison of the biological activity and stability of menadione and menadiol in male chickens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of the Role of Vitamins in Preventing Neurodegenerative Diseases: Comprehensive Review on Preclinical and Clinical Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menadione - Wikipedia [en.wikipedia.org]

- 4. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menadione sodium bisulfite inhibits the toxic aggregation of amyloid-β(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. Menadione nicotinamide bisulfite is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Menadione (Vitamin K3) induces apoptosis of human oral cancer cells and reduces their metastatic potential by modulating the expression of epithelial to mesenchymal transition markers and inhibiting migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. A pharmacokinetic study with the high-dose anticancer agent menadione in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. aafco.org [aafco.org]

- 15. researchgate.net [researchgate.net]

- 16. The Role of Vitamins in Neurodegenerative Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Exploration of the Role of Vitamins in Preventing Neurodegenerative Diseases: Comprehensive Review on Preclinical and Clinical Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

Menadione dimethylpyrimidinol bisulfite chemical structure and properties

Introduction

Menadione Dimethylpyrimidinol Bisulfite (MPB) is a synthetic, stabilized form of Vitamin K3 (Menadione). It is widely utilized in the animal feed industry as a crucial nutritional supplement to prevent vitamin K deficiency. This compound is an adduct of menadione and 2-hydroxy-4,6-dimethylpyrimidine, stabilized with a bisulfite group, which enhances its stability and water solubility compared to menadione alone. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex of menadione, dimethylpyrimidinol, and sulfurous acid. The structure combines the bioactive menadione moiety with a stabilizing dimethylpyrimidinol bisulfite group.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2-methyl-1,4-naphthoquinone bisulfite adduct with 2-hydroxy-4,6-dimethylpyrimidine | |

| CAS Number | 14451-99-1 | [1] |

| Molecular Formula | C₁₇H₁₈N₂O₆S | [2] |

| Molecular Weight | 378.4 g/mol | [2] |

| Appearance | White to pale white crystalline powder | |

| Solubility | Insoluble in water. Slightly soluble in ethanol. | |

| Menadione Content | Not less than 44.0% | |

| Water Content (by KF) | Not more than 2.0% | |

| Stability | More stable to light, heat, and moisture compared to Menadione Sodium Bisulfite. | [3] |

Synthesis of this compound

The synthesis of this compound is detailed in U.S. Patent 3,328,169. Two primary methods are described.

Experimental Protocol 1: Reaction of Menadione Sodium Bisulfite with a Dimethylpyrimidinol Salt

This method involves the reaction of a water-soluble menadione bisulfite adduct, such as menadione sodium bisulfite, with a salt of 2-hydroxy-4,6-dimethylpyrimidine.

Methodology:

-

Prepare a concentrated aqueous solution of menadione sodium bisulfite.

-

Prepare a concentrated aqueous solution of a salt of 2-hydroxy-4,6-dimethylpyrimidine (e.g., the hydrochloride salt).

-

Mix the two solutions at room temperature.

-

The desired this compound, being only slightly soluble in water, precipitates out of the solution.

-

The precipitate is collected by filtration, washed with water, and dried.

Caption: Workflow for the synthesis of MPB via precipitation.

Experimental Protocol 2: Direct Reaction of Menadione with Dimethylpyrimidinol Bisulfite

This alternative method involves the direct reaction of menadione with the bisulfite salt of 2-hydroxy-4,6-dimethylpyrimidine.

Methodology:

-

Prepare the bisulfite salt of 2-hydroxy-4,6-dimethylpyrimidine by reacting it with sulfurous acid or a bisulfite salt.

-

React the freshly prepared dimethylpyrimidinol bisulfite with menadione in a suitable solvent system.

-

The product, this compound, precipitates from the reaction mixture.

-

The precipitate is isolated by filtration, washed, and dried to yield the final product.

Biological Activity and Mechanism of Action

This compound serves as a provitamin K3. In the body, it is converted to menaquinone-4 (MK-4), a biologically active form of vitamin K2. Vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins, primarily the vitamin K-dependent coagulation factors.

The carboxylation of these factors is crucial for their ability to bind calcium ions (Ca²⁺) and subsequently interact with phospholipids on the surface of platelets and endothelial cells, a critical step in the blood coagulation cascade.

Caption: Signaling pathway of MPB in the blood coagulation cascade.

Analytical Methodologies

The quantification of this compound in formulations such as animal feed is essential for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. The following protocol is adapted from methods used for the analysis of menadione sodium bisulfite and can be optimized for MPB.

Experimental Protocol: HPLC Analysis of this compound

This method involves the conversion of MPB to menadione, followed by its separation and quantification using reversed-phase HPLC with UV detection.

Sample Preparation:

-

Accurately weigh a sample of the feed or premix containing MPB.

-

Extract the MPB from the sample matrix using an aqueous solution.

-

Adjust the pH of the extract to alkaline conditions (e.g., using sodium carbonate) to convert the menadione bisulfite adduct to free menadione.

-

Extract the liberated menadione into an organic solvent such as n-hexane or iso-octane.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of 254 nm.

-

Injection Volume: 20 µL.

-

Quantification: Based on a calibration curve prepared using menadione standards of known concentrations.

Caption: Experimental workflow for the HPLC analysis of MPB.

Conclusion

This compound is a chemically stable and biologically effective source of vitamin K3 for animal nutrition. Its synthesis is achieved through straightforward chemical reactions, and its mechanism of action is well-understood, centering on its conversion to the active vitamin K2 form, which is essential for the activation of blood clotting factors. The analytical methods available allow for reliable quantification in various matrices. This technical guide provides a foundational understanding of this compound for professionals in research and development.

References

- 1. 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1) | C17H18N2O6S | CID 85737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. WO2005097092A1 - Compound with vitamin k activity, particularly as additive for feeds, and preparation of the compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of Menadione Dimethylpyrimidinol Bisulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for menadione dimethylpyrimidinol bisulfite (MDPB), a stable, water-soluble vitamin K3 derivative. This document details the chemical reactions, experimental protocols, and quantitative data necessary for the successful laboratory-scale synthesis of this compound.

Introduction

Menadione (Vitamin K3) is a synthetic naphthoquinone that serves as a precursor for the biosynthesis of vitamin K2. While biologically active, menadione itself has limited clinical and veterinary applications due to its poor water solubility and instability. To overcome these limitations, various water-soluble derivatives have been developed, including this compound (MDPB). MDPB is a stable adduct formed between menadione, sodium bisulfite, and 2-amino-4,6-dimethylpyrimidine. Its enhanced stability and water solubility make it a valuable compound, particularly in the animal feed industry as a source of vitamin K activity.[1][2]

This guide will focus on the multi-step synthesis of MDPB, beginning with the synthesis of the key precursors: menadione and 2-amino-4,6-dimethylpyrimidine.

Overall Synthesis Pathway

The synthesis of this compound is a three-stage process, which can be conceptually broken down as follows:

-

Synthesis of Menadione (2-methyl-1,4-naphthoquinone): This initial stage involves the oxidation of a suitable precursor, typically 2-methylnaphthalene.

-

Synthesis of 2-Amino-4,6-dimethylpyrimidine: This heterocyclic intermediate is synthesized through a condensation reaction.

-

Formation of the this compound Adduct: In the final stage, menadione is reacted with sodium bisulfite and 2-amino-4,6-dimethylpyrimidine to form the target compound.

The overall logical workflow for the synthesis is depicted below.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, along with relevant quantitative data.

Stage 1: Synthesis of Menadione

Menadione is typically synthesized via the oxidation of 2-methylnaphthalene. Various oxidizing agents can be employed for this transformation.

Experimental Protocol:

A common method for the synthesis of menadione involves the oxidation of 2-methylnaphthalene with chromic acid in the presence of acetic acid.

-

Dissolve 2-methylnaphthalene in glacial acetic acid.

-

Slowly add a solution of chromic acid in 80% acetic acid to the 2-methylnaphthalene solution.

-

Maintain the reaction temperature between 30-65°C during the addition.

-

After the addition is complete, heat the reaction mixture to 60-65°C for a specified time to ensure complete reaction.

-

Cool the reaction mixture and pour it into water to precipitate the crude menadione.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Methylnaphthalene | |

| Oxidizing Agent | Chromic Acid | |

| Solvent | Acetic Acid | |

| Reaction Temperature | 30-65°C | |

| Typical Yield | Varies depending on specific conditions |

Stage 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This intermediate is synthesized by the condensation of a guanidine salt with acetylacetone in an alkaline medium.[3][4]

References

- 1. EP2243765A1 - Recovery of vitamin K3 mother liquor - Google Patents [patents.google.com]

- 2. US4735969A - Menadione choline bisulfite adduct, its preparation and antihemorrhagic compositions - Google Patents [patents.google.com]

- 3. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

The Metabolic Journey of Menadione Dimethylpyrimidinol Bisulfite (MPB) in Poultry: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione Dimethylpyrimidinol Bisulfite (MPB), a synthetic, water-soluble derivative of menadione (Vitamin K3), is a widely utilized supplement in the poultry industry to prevent vitamin K deficiency. This technical guide delineates the current understanding of the metabolic fate of MPB in poultry, focusing on its absorption, distribution, biotransformation, and excretion. While extensive quantitative pharmacokinetic data for MPB in avian species remains limited in publicly accessible literature, this document synthesizes established principles of vitamin K metabolism in poultry to provide a comprehensive overview. The central metabolic event is the conversion of the menadione moiety into menaquinone-4 (MK-4), the biologically active form of vitamin K2, which plays a crucial role in blood coagulation and bone metabolism.

Introduction

Vitamin K is an essential fat-soluble vitamin vital for the synthesis of proteins required for blood coagulation and calcium binding in bones and other tissues. In poultry, which have a high metabolic rate and a rapid feed passage time, dietary supplementation with a stable source of vitamin K is critical to prevent hemorrhagic syndromes and ensure optimal bone health.[1] this compound (MPB) is valued for its stability and bioavailability as a source of menadione.[2] Understanding its metabolic pathway is paramount for optimizing its use and ensuring the health and productivity of poultry.

Absorption

Following oral administration via feed, the this compound complex is thought to dissociate in the gastrointestinal tract. As a water-soluble derivative, the menadione moiety is readily absorbed from the small intestine and colon.[3] Unlike the fat-soluble vitamins K1 (phylloquinone) and K2 (menaquinones) which require bile salts for absorption, water-soluble forms of menadione can be absorbed more directly into the bloodstream.[3]

Distribution

Once absorbed, menadione is transported via the portal circulation to the liver, which is a primary site for its initial metabolism. From the liver, menadione and its metabolites are distributed to various tissues throughout the body. The conversion of menadione to menaquinone-4 (MK-4) occurs in multiple tissues, leading to the accumulation of MK-4 in organs such as the liver, pancreas, and bone.[4][5] In laying hens, dietary supplementation with menadione has been shown to significantly increase the concentration of MK-4 in eggs.[6]

Metabolism: The Conversion to Menaquinone-4

The key metabolic step for menadione in poultry is its conversion to menaquinone-4 (MK-4). This biotransformation involves the enzymatic addition of a geranylgeranyl pyrophosphate side chain to the menadione core. The enzyme responsible for this alkylation is UBIAD1 (UbiA Prenyltransferase Domain Containing 1).[5]

The metabolic cascade can be summarized as follows:

-

Reduction: Menadione is first reduced to menadiol.

-

Prenylation: The enzyme UBIAD1 transfers a four-isoprenoid unit side chain from geranylgeranyl diphosphate to menadiol, forming menaquinone-4 (MK-4).[5]

This newly synthesized MK-4 is the active form that serves as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is essential for the post-translational modification of vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X in the liver, and osteocalcin in the bone.

Figure 1: Proposed metabolic pathway of this compound (MPB) in poultry.

Excretion

The elimination of menadione and its metabolites is believed to occur primarily through the urine. In the liver, menadione is conjugated with glucuronic acid and sulfate to form water-soluble compounds.[3] These conjugates are then excreted by the kidneys. While the precise excretion balance between urine and feces in poultry has not been quantitatively determined in the reviewed literature, the formation of water-soluble conjugates suggests a significant renal clearance pathway.

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of publicly available, detailed quantitative pharmacokinetic data for this compound in poultry. Specific parameters such as bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life, and volume of distribution have not been extensively documented. The following table highlights the type of data that is needed for a complete pharmacokinetic profile.

| Parameter | Description | Value in Poultry |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Data not available |

| Cmax (ng/mL) | Maximum (or peak) serum concentration that a drug achieves. | Data not available |

| Tmax (h) | The time at which the Cmax is observed. | Data not available |

| t1/2 (h) | The time required for the concentration of the drug to reach half of its original value. | Data not available |

| Vd (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Data not available |

| Tissue Distribution | The concentration of menadione and MK-4 in various tissues (e.g., liver, muscle, fat, egg) following a defined dose. | Qualitative data suggests conversion and accumulation of MK-4 in liver and other tissues, but quantitative values are not available. |

| Excretion Profile | The percentage of the administered dose excreted in urine and feces. | Primarily excreted as conjugates in urine, but quantitative balance is not documented. |

Experimental Protocols

To generate the missing quantitative data, a series of pharmacokinetic studies in poultry would be required. A generalized experimental workflow for such a study is outlined below.

References

- 1. Vitamin K Substances and Animal Feed | FDA [fda.gov]

- 2. Effects of Varying Dietary Concentrations of Menadione Nicotinamide Bisulphite (VK3) on Growth Performance, Muscle Composition, Liver and Muscle Menaquinone-4 Concentration, and Antioxidant Capacities of Coho Salmon (Oncorhynchus kisutch) Alevins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Dietary intake of menaquinone-4 may determine hepatic and pancreatic menaquinone-4 in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menadione - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Navigating the Knowledge Gap: A Technical Guide to the Pharmacokinetics of Menadione Dimethylpyrimidinol Bisulfite in Swine

For Researchers, Scientists, and Drug Development Professionals

Menadione Dimethylpyrimidinol Bisulfite (MDB), a synthetic form of vitamin K3, is a crucial nutritional supplement in the swine industry, primarily for preventing vitamin K deficiency. Despite its widespread use, a comprehensive public-domain understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in swine remains surprisingly elusive. This technical guide synthesizes the available scientific literature to provide a detailed overview of what is known about MDB in swine, highlighting its efficacy, metabolic pathways, and the analytical methodologies used for its detection. This guide also transparently identifies the existing knowledge gaps to direct future research.

Efficacy and Safety in Swine: What the Data Shows

While specific pharmacokinetic studies are limited, the efficacy and safety of MDB in swine have been established through various feeding trials. These studies demonstrate that MDB effectively counteracts the effects of vitamin K antagonists and supports normal physiological functions without adverse effects at recommended dosages.

One key study investigated the efficacy of MDB in growing swine challenged with a vitamin K antagonist. The addition of MDB to the diet successfully reversed the prolonged prothrombin time, a key indicator of vitamin K deficiency.[1] Further studies examining the long-term administration of MDB at various concentrations found no negative impacts on growth rates, feed conversion, or key blood and tissue parameters.[1]

Table 1: Summary of an Efficacy Study of this compound in Growing Swine

| Parameter | Control Group (with anticoagulant, no MDB) | MDB Supplemented Group (with anticoagulant) |

| Dosage | 0 mg/kg MDB | 1.1, 2.2, 4.4, or 8.8 mg/kg MDB |

| Prothrombin Time | Indefinitely prolonged | Decreased to normal levels (e.g., 152 sec at 8.8 mg/kg)[1] |

| Growth Rate | Slowest | Normal[1] |

| Feed Consumption | Lowest | Normal[1] |

| Health Status | - | Healthy, with normal tissue appearance at necroscopy[1] |

Experimental Protocols: A Look into the Methodologies

Detailed experimental protocols are essential for the replication and advancement of scientific research. Below are outlines of methodologies employed in the evaluation of MDB in swine and the analysis of menadione.

In Vivo Efficacy Study Protocol

An experimental workflow for evaluating the efficacy of MDB in swine typically involves the following steps:

Analytical Methodology for Menadione

The quantification of menadione, the active component of MDB, in biological matrices or feed is critical. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Table 2: Typical Analytical Methods for Menadione Determination

| Method | Sample Type | Extraction/Preparation | Detection |

| HPLC with UV detection | Animal Feed | Extraction with methanol, conversion of MDB to menadione with sodium carbonate, and partitioning into an organic solvent.[2] | UV spectrophotometry |

| HPLC with Fluorescence Detection | Animal Feed | Similar to UV method, followed by post-column reduction to a fluorescent derivative.[2] | Fluorescence detector |

| LC-MS/MS | Plasma, Urine | Protein precipitation or liquid-liquid extraction.[3] | Tandem mass spectrometry |

The following diagram illustrates a general workflow for the analysis of menadione from a sample matrix.

The Metabolic Journey of Menadione

Upon administration, MDB is expected to dissociate, releasing menadione. The metabolic fate of menadione (Vitamin K3) in animals involves its conversion to the biologically active form, menaquinone-4 (MK-4). This conversion is a critical step for its physiological function.

The proposed metabolic pathway involves the reduction of menadione to menadiol, which is then prenylated to form MK-4. This process is believed to occur in various tissues.

Regulatory Landscape and Future Directions

This compound is a regulated food additive for use in animal feed, including for growing and finishing swine, with specified maximum levels to ensure safety and efficacy.[4][5]

The significant gap in the scientific literature is the lack of specific pharmacokinetic data for MDB in swine. Key parameters such as the rate and extent of absorption, tissue distribution, half-life, and routes and rates of excretion are not well-documented in the public domain. Future research should prioritize in vivo pharmacokinetic studies in swine to determine these critical parameters. Such studies would not only enhance our fundamental understanding of vitamin K metabolism in this species but also provide valuable data for optimizing dosing regimens and further ensuring the safe and effective use of MDB in swine production.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fluorimetric determination of vitamin K3 (menadione sodium bisulfite) in synthetic animal feed by high-performance liquid chromatography using a post-column zinc reducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin K Substances and Animal Feed | FDA [fda.gov]

- 5. aafco.org [aafco.org]

Toxicology Profile of Menadione Dimethylpyrimidinol Bisulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicology of menadione and its derivatives. Due to the limited availability of public data specifically for menadione dimethylpyrimidinol bisulfite (MDPB), this guide leverages data from studies on menadione and its other bisulfite salts as a primary basis for assessing its toxicological profile. This extrapolation is based on the common metabolic fate and toxicological properties of menadione-releasing compounds.

Executive Summary

This compound (MDPB) is a synthetic, water-soluble form of vitamin K3 used primarily as a nutritional supplement in animal feed to prevent vitamin K deficiency.[1] Its toxicological profile is intrinsically linked to the menadione moiety, which can be released in the body. The primary mechanism of toxicity at high doses is the induction of oxidative stress through redox cycling, leading to the generation of reactive oxygen species (ROS). This can result in cellular damage, including hemolytic anemia and methemoglobinemia. While generally considered safe at nutritional supplementation levels, high doses of menadione and its derivatives have demonstrated toxicity in various animal studies. This guide summarizes the available toxicological data, details key experimental methodologies, and visualizes the known signaling pathways involved in menadione-induced toxicity.

Chemical and Physical Properties

This compound is an adduct of menadione bisulfite and dimethylpyrimidinol. The menadione component, 2-methyl-1,4-naphthoquinone, is the active functional group.

Non-Clinical Toxicology

Acute Toxicity

The acute toxicity of menadione and its derivatives has been evaluated in several animal species. The primary adverse effects at high doses are related to oxidative damage to red blood cells.

Table 1: Acute Oral Toxicity of Menadione and its Derivatives

| Species | Compound | LD50 (mg/kg body weight) | Reference |

| Mouse | Menadione | 620 | [2] |

| Chick | Menadione | 804 | [2] |

| Rabbit | Menadione | 230 - 280 | [2] |

| Rat | Menadione Nicotinamide Bisulfite | >5,000 | [3] |

Chronic Toxicity

Limited data is available on the chronic toxicity of MDPB. A 30-day oral toxicity study in rats using menadione provides the most relevant data for establishing a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: Repeated-Dose Oral Toxicity of Menadione

| Species | Duration | Compound | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings at LOAEL | Reference |

| Rat | 30 days | Menadione | 250 | 350 | Decreased erythrocyte count and hemoglobin concentrations | [1] |

Genotoxicity

The genotoxic potential of menadione has been investigated in vitro. Menadione has shown evidence of genotoxicity, primarily attributed to the generation of ROS which can cause DNA damage.

Table 3: In Vitro Genotoxicity of Menadione

| Assay | Test System | Metabolic Activation | Result | Key Findings | Reference |

| Unscheduled DNA Synthesis (UDS) | A549 lung cells | Without S9 | Positive | Genotoxic at concentrations >20 nmol/ml | [4] |

| Unscheduled DNA Synthesis (UDS) | A549 lung cells | With S9 | Negative | Metabolic activation reduced DNA damage and repair | [4] |

| Alkaline Elution | A549 lung cells | Without S9 | Positive | Caused DNA single-strand breaks | [4] |

| Alkaline Elution | A549 lung cells | With S9 | Negative | Metabolic activation prevented DNA strand breaks | [4] |

Carcinogenicity

Studies on the carcinogenic potential of menadione have indicated no carcinogenic activity. A DC polarography method determined a parameter of potential carcinogenicity for menadione to be 0.0025, which suggests a lack of carcinogenic potential.[4] The International Agency for Research on Cancer (IARC) has not classified menadione as to its carcinogenicity to humans (Group 3).

Reproductive and Developmental Toxicity

There is a lack of specific reproductive and developmental toxicity studies for this compound in the public domain. General principles of reproductive and developmental toxicity testing are outlined in regulatory guidelines such as those from the FDA. These studies typically involve administering the test substance to animals before and during gestation and evaluating effects on fertility, pregnancy, and fetal development.

Mechanism of Toxicity: Oxidative Stress and Cellular Signaling

The primary mechanism of menadione's toxicity at high concentrations is the induction of oxidative stress. Menadione undergoes redox cycling, a process that generates superoxide anions and other reactive oxygen species (ROS). This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

Signaling Pathways in Menadione-Induced Cell Death

Several signaling pathways are implicated in the cellular response to menadione-induced oxidative stress.

-

PARP Activation: DNA damage caused by ROS leads to the activation of Poly (ADP-ribose) polymerase (PARP). Excessive PARP activation depletes cellular NAD+ and ATP stores, contributing to energy crisis and cell death.[2]

-

MAPK Signaling (ERK and JNK): Menadione can activate mitogen-activated protein kinases (MAPKs) such as ERK and JNK. While transient activation of ERK may be part of a survival response, sustained activation of JNK is associated with the induction of apoptosis.[5][6]

-

Fas/FasL System: Menadione-induced oxidative stress can lead to the upregulation of Fas and Fas Ligand (FasL), triggering the extrinsic apoptosis pathway.[7] However, evidence also suggests that menadione can induce cell death through Fas-independent mitochondrial pathways, particularly at higher concentrations.[8]

Experimental Protocols

30-Day Repeated-Dose Oral Toxicity Study in Rats (Based on Molitor, 1940)

-

Test System: Rats.

-

Administration: Oral gavage, daily for 30 days.

-

Dose Groups: 0 (control), 250, 350, and 500 mg/kg body weight/day. The test article (menadione) was suspended in acacia gum.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the study, blood samples were collected for hematological analysis, including erythrocyte count and hemoglobin concentration.

-

Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

In Vitro Unscheduled DNA Synthesis (UDS) Assay (General Protocol)

-

Test System: Mammalian cells, such as A549 human lung carcinoma cells.

-

Procedure:

-

Cells are cultured and treated with various concentrations of the test article (menadione) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

During treatment, [3H]-thymidine is added to the culture medium.

-

Following treatment, the cells are harvested, and the nuclei are isolated.

-

The amount of [3H]-thymidine incorporated into the DNA during repair (unscheduled synthesis) is measured by liquid scintillation counting.

-

-

Endpoint: A significant increase in [3H]-thymidine incorporation in treated cells compared to control cells indicates a positive result for inducing DNA damage and repair.

Conclusion

The toxicological profile of this compound is primarily driven by the menadione moiety. At nutritional doses, it is considered safe and effective for its intended use in animal feed. However, at supra-nutritional doses, menadione can induce significant toxicity, mainly through the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular damage. The primary target organ for this toxicity appears to be red blood cells. In vitro studies have demonstrated a potential for genotoxicity, likely mediated by oxidative DNA damage. The available data do not suggest that menadione is carcinogenic. There is a notable lack of specific data on the reproductive and developmental toxicity of MDPB. Future research should focus on generating specific toxicological data for MDPB to reduce the reliance on extrapolation from menadione and its other salts. For drug development professionals, understanding the oxidative stress-inducing potential of the menadione structure is crucial for safety assessment.

References

- 1. aafco.org [aafco.org]

- 2. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutagenic and carcinogenic potential of menadione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis provoked by the oxidative stress inducer menadione (Vitamin K(3)) is mediated by the Fas/Fas ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Menadione dimethylpyrimidinol bisulfite CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione dimethylpyrimidinol bisulfite (MPB) is a synthetic, water-soluble derivative of menadione, also known as vitamin K3. It is widely utilized as a stabilized source of vitamin K in the animal feed industry to prevent vitamin K deficiency, which can lead to hemorrhagic conditions. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and biological role of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a complex of menadione and 2-hydroxy-4,6-dimethylpyrimidine, stabilized with a bisulfite group. This modification enhances the stability and water solubility of menadione.

| Property | Value | Reference |

| CAS Number | 14451-99-1 | [1][2][3] |

| Molecular Formula | C₁₇H₁₈N₂O₆S | [1] |

| Molecular Weight | 378.40 g/mol | [1][2] |

| Appearance | White to pale white crystalline powder | [2] |

| Solubility | Insoluble in water | [2] |

Synonyms:

-

4,6-Dimethylpyrimidin-2-ol 1,2,3,4-tetrahydro-2-methyl-1,4-dioxonaphthalene-2-sulphonic acid (1:1)[3][4]

-

HETRAZEEN[4]

-

MPB[5]

-

Stablized Vitamin K3[3]

-

UNII-63418XYJ66[4]

Synthesis

The synthesis of this compound is based on the reaction of menadione with a bisulfite salt and 2-amino-4,6-dimethylpyrimidine. The following protocol is adapted from U.S. Patent 3,328,169.

Experimental Protocol: Synthesis of this compound

Materials:

-

Menadione sodium bisulfite

-

2-amino-4,6-dimethylpyrimidine

-

Hydrochloric acid (2 N)

-

Deionized water

Procedure:

-

Prepare a solution of 2-amino-4,6-dimethylpyrimidine (6.0 g) in 50 ml of 2 N hydrochloric acid.

-

Prepare a separate solution of menadione sodium bisulfite (15.0 g) in 30 ml of water.

-

Mix the two solutions. A white precipitate of this compound will form almost immediately.

-

Allow the mixture to stand for a period of time to ensure complete precipitation.

-

Filter the precipitate by suction.

-

Wash the collected crystals with water.

-

Dry the purified crystals at a temperature of 60°C.

Analytical Methodologies

The analysis of this compound in various matrices, particularly in animal feed, typically involves its conversion to menadione followed by chromatographic separation and detection.

Experimental Protocol: HPLC Analysis of Menadione in Feed Premixes

This protocol is a representative method for the quantitative analysis of menadione derived from its bisulfite adducts in feed premixes.

1. Sample Preparation (Extraction and Conversion):

-

Weigh a representative sample of the feed premix.

-

Add an acidic aqueous solvent mixture to the sample.

-

Agitate the mixture to extract the this compound.

-

Adjust the pH of the extract to convert the menadione bisulfite adduct to menadione.

-

Perform a liquid-liquid extraction by partitioning the menadione into a nonpolar solvent such as n-hexane.

-

Collect the organic layer containing menadione.

2. HPLC System and Conditions:

-

HPLC System: A standard high-performance liquid chromatography system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of methanol and water. For example, an isocratic mobile phase of methanol:water (60:40, v/v) can be used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection:

-

DAD: Monitor the absorbance at a wavelength of 261 nm.

-

Fluorescence (with post-column reduction): Employ a post-column reactor with a reducing agent (e.g., zinc) to convert menadione to a fluorescent derivative, followed by detection at an excitation wavelength of ~336 nm and an emission wavelength of ~459 nm.

-

-

Injection Volume: 20 µL.

3. Data Analysis:

-

Prepare a calibration curve using standard solutions of menadione of known concentrations.

-

Quantify the menadione concentration in the sample extract by comparing its peak area to the calibration curve.

-

Calculate the concentration of this compound in the original feed premix based on the molecular weights.

Biological Role and Mechanism of Action

This compound serves as a provitamin K3. In the body, it is converted to menadione, which then participates in the vitamin K cycle. The primary function of vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues (Glu) to γ-carboxyglutamate residues (Gla) in specific proteins, known as vitamin K-dependent proteins (VKDPs).

The presence of Gla residues is essential for the calcium-binding capacity of these proteins, which is crucial for their biological activity. Key VKDPs are involved in:

-

Blood Coagulation: Factors II (prothrombin), VII, IX, and X are essential for the coagulation cascade.

-

Bone Metabolism: Osteocalcin and Matrix Gla-protein (MGP) play roles in bone mineralization and the inhibition of vascular calcification.

The Vitamin K Cycle

The vitamin K cycle is a critical salvage pathway that allows for the repeated use of vitamin K.

Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

Stability and Toxicology

This compound was developed to improve the stability of menadione, especially in the presence of moisture and other feed ingredients.

Stability Data Summary:

Studies have shown that the stability of vitamin K3 sources in feed premixes is influenced by factors such as temperature, humidity, and the presence of other components like choline chloride.

| Vitamin K3 Source | Storage Condition | Retention after 6 months | Reference |

| Menadione Sodium Bisulfite (MSB) | 25°C / 60% RH | 56% | [6] |

| Menadione Nicotinamide Bisulfite (MNB) | 25°C / 60% RH | 52% | [6] |

| MSB | 40°C / 75% RH | 32% | [6] |

| MNB | 40°C / 75% RH | 28% | [6] |

Toxicology:

| Compound | Route | Species | LD50 | Reference |

| Menadione | Oral | Rat | 500 mg/kg | [1][7] |

| Menadione | Intraperitoneal | Rat | 75 mg/kg | [1][7] |

| Menadione | Intraperitoneal | Mouse | 50 mg/kg | [1] |

| Menadione | Subcutaneous | Mouse | 138 mg/kg | [1][7] |

| Menadione Nicotinamide Bisulfite | Oral | Rat | >5,000 mg/kg | [5] |

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of menadione from a feed premix sample using HPLC.

Caption: HPLC analysis workflow for menadione in feed.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Menadione sodium bisulfite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Vitamin K Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthetic Vitamin K3 (Menadione): A Comprehensive Technical Review of its Synthesis and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic routes for vitamin K3 (menadione), a vital precursor in the synthesis of various vitamin K analogs. The document details key experimental methodologies, presents quantitative data for comparative analysis, and illustrates the core chemical transformations and biological signaling pathways.

Chemical Synthesis of Menadione

The industrial production of menadione (2-methyl-1,4-naphthoquinone) is dominated by the oxidation of 2-methylnaphthalene. However, several other viable synthetic strategies have been developed, offering alternative routes with varying efficiencies and environmental impacts. This section outlines the most prominent methods, providing detailed experimental protocols and comparative data.

Oxidation of 2-Methylnaphthalene

The oxidation of 2-methylnaphthalene is the most established and widely used method for menadione synthesis.[1][2] Various oxidizing agents and catalytic systems have been employed to achieve this transformation.

Table 1: Comparative Data for the Oxidation of 2-Methylnaphthalene to Menadione

| Starting Material | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |

| 2-Methylnaphthalene | Chromic acid | Acetic acid | 30-65 | 1 | - | - | [3] |

| 2-Methylnaphthalene | Sodium dichromate | Sulfuric acid | - | - | 62 | - | [4] |

| 2-Methylnaphthalene | Hydrogen peroxide (30%) | Acetic acid | 100 | 3 | 86 | 95 | [4] |

| 2-Methylnaphthalene | Hydrogen peroxide | Glacial acetic acid, MeReO₃ | - | - | 80 | - | [3] |

| 2-Methylnaphthalene | Peracetic acid | 1% Au/HPS, Glacial acetic acid | - | - | - | 75 (96% conversion) | [5] |

| 2-Methylnaphthalene | Hydrogen peroxide (30%) | Glacial acetic acid, Sulfuric acid | 60 | 2 | 85.3 | - | [6] |

A solution of 2-methylnaphthalene (1 g) in acetic acid (20 ml) is prepared in a 50 ml round-bottom flask equipped with a magnetic stirrer. The reaction mixture is heated to 100°C. Upon reaching the desired temperature, hydrogen peroxide is added slowly. The reaction is maintained at 100°C for 3 hours with continuous stirring. After the reaction period, the product is analyzed.

In a 250 mL four-necked flask, 5.0 g of 2-methylnaphthalene, 120 mL of glacial acetic acid, and 2.5 mL of concentrated sulfuric acid are added. The mixture is stirred and heated to 60°C. 60 mL of 30% hydrogen peroxide is then added dropwise at a rate of 1 mL/min. After the addition is complete, the reaction is kept at temperature for 2.0 hours. The reaction mixture is then concentrated to half of its original volume and poured into approximately 200 mL of ice water, leading to the precipitation of a yellow solid. The solid is collected by suction filtration and dried to yield 2-methyl-1,4-naphthoquinone.

Oxidation of 2-Methylnaphthol

The oxidation of 2-methylnaphthol presents an alternative route that can circumvent the formation of certain byproducts associated with the oxidation of 2-methylnaphthalene.[1][5]

Table 2: Comparative Data for the Oxidation of 2-Methylnaphthol to Menadione

| Starting Material | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylnaphthol | Hydrogen peroxide (60% aq.) | Bromine, Sulfuric acid | - | - | 90 | [7] |

| 2-Methylnaphthol | Hydrogen peroxide | FeCl₃·6H₂O, H₂Pydic, Benzylamines, tert-Amyl alcohol | - | - | 55 (99% conversion) | [1][5] |

The oxidation of 2-methylnaphthol is carried out using 60% aqueous hydrogen peroxide with bromine and sulfuric acid as catalysts. The proposed mechanism involves an initial electrophilic bromination of the phenol, which is followed by hydrolysis facilitated by hydrogen peroxide to yield menadione.

Construction of the Naphthoquinone Ring

While less common, the construction of the naphthoquinone ring itself is an effective strategy for menadione synthesis.[1] One notable example is the Diels-Alder reaction.

Caption: Diels-Alder synthesis of Menadione.

Synthesis of Menadione Sodium Bisulfite (MSB)

Menadione sodium bisulfite is a water-soluble derivative of menadione, enhancing its applicability in certain formulations. It is synthesized through an addition reaction between menadione and sodium bisulfite.[8][9]

Table 3: Reaction Conditions for the Synthesis of Menadione Sodium Bisulfite

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Methyl-1,4-naphthoquinone | Sodium bisulfite | n-Hexane | 40 | 4 | >81 | >98 | [9] |

| 2-Methyl-1,4-naphthoquinone | Sodium bisulfite | Anhydrous ethanol, Water | 40-45 | 4 | 97.5 | 99.8 | [8] |

To a 500 ml four-necked flask equipped with a stirrer and a thermometer, add 100 g of anhydrous ethanol, 120 g of a 20 wt% aqueous sodium bisulfite solution, and 34.4 g (0.2 mol) of 2-methyl-1,4-naphthoquinone. The mixture is heated to 40-45°C for 4 hours. Afterward, the reaction mixture is cooled to 0°C and allowed to crystallize for 2 hours. The resulting solid is collected by filtration to obtain menadione sodium bisulfite.

Biological Signaling Pathways of Menadione

Upon administration, synthetic menadione is not biologically active itself but serves as a provitamin.[10] It undergoes enzymatic conversion in the body to menaquinone-4 (MK-4), a biologically active form of vitamin K2.[11][12] Menadione is also a potent redox cycler, a process that can lead to the generation of reactive oxygen species (ROS) and influence cellular signaling.

Conversion of Menadione to Menaquinone-4 (MK-4)

The conversion of menadione to MK-4 is a crucial step for its biological activity. This process is catalyzed by the enzyme UBIAD1 (UbiA prenyltransferase domain-containing protein 1), which is located in the endoplasmic reticulum.[3][13]

Caption: Enzymatic conversion of Menadione to MK-4.

The reaction requires the reduced form of menadione, menadiol, which is produced by the action of NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] UBIAD1 then catalyzes the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to menadiol, forming MK-4.[13]

Menadione-Induced Redox Cycling and ROS Generation

Menadione can undergo redox cycling, a process that generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[1][2] This process is mediated by various oxidoreductases, including NADPH-cytochrome P450 reductase.

Caption: Menadione redox cycling and ROS generation.

The one-electron reduction of menadione, often catalyzed by NADPH-cytochrome P450 reductase, forms a semiquinone radical. This radical can then reduce molecular oxygen to a superoxide anion, regenerating menadione and thus continuing the cycle. The superoxide anion can be further converted to hydrogen peroxide by superoxide dismutase (SOD). In contrast, the two-electron reduction of menadione to menadiol by NQO1 is considered a detoxification pathway as it bypasses the formation of the reactive semiquinone intermediate.[14] The generation of ROS by menadione can have significant biological consequences, including the induction of oxidative stress and the modulation of signaling pathways, such as the ERK and AP-1 pathways, which can influence cell fate.[15]

References

- 1. Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menadione-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells* | Semantic Scholar [semanticscholar.org]

- 7. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAD(P)H-dependent quinone oxidoreductase 1 (NQO1) and cytochrome P450 oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. What is the mechanism of Menadione? [synapse.patsnap.com]

- 11. Menadione - Wikipedia [en.wikipedia.org]

- 12. Vitamin K2 - Wikipedia [en.wikipedia.org]

- 13. Reactome | UBIA1D prenylates menadione to form MK4 (vitamin K hydroquinone) [reactome.org]

- 14. Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases | MDPI [mdpi.com]

- 15. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Menadione Dimethylpyrimidinol Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of menadione dimethylpyrimidinol bisulfite (MPB), a synthetic, stabilized form of vitamin K3. It details the historical context of its discovery, driven by the need for a more stable vitamin K source in animal nutrition. The guide presents a detailed experimental protocol for its synthesis, derived from foundational patent literature. Furthermore, it compiles available physicochemical data and outlines analytical methodologies for its quantification. The core of this document delves into the established and potential mechanisms of action, focusing on its role in the vitamin K cycle and the gamma-carboxylation of proteins, as well as its influence on the Wnt signaling pathway. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Discovery and History

This compound (MPB) emerged from the necessity for a stable, water-soluble form of vitamin K for use in animal feed. Menadione (vitamin K3) itself, and its early derivative, menadione sodium bisulfite (MSB), demonstrated significant instability in the presence of moisture, heat, and certain feed ingredients. This instability led to a loss of vitamin K activity, creating a demand for a more robust alternative.

The development of MPB is detailed in U.S. Patent 3,328,169, filed in 1963. The invention, credited to Jan B. Nanninga, describes the creation of novel bisulfite adducts of menadione with weakly basic organic compounds, including a substituted pyrimidine (2-hydroxy-4,6-dimethylpyrimidine). The resulting compound, MPB, was found to be significantly more stable and less soluble in water than MSB, making it a superior option for feed fortification.[1][2] This improved stability is attributed to the formation of a stable adduct that protects the menadione molecule from degradation.[1] MPB contains approximately 45.6% menadione and 32.6% dimethylpyrimidinol.[1][2] Today, MPB is a widely used source of vitamin K in the animal feed industry, particularly for poultry and swine.

Physicochemical Properties

Detailed physicochemical data for this compound is not as readily available as for its precursor, menadione. However, based on patent information and related literature, the following properties can be summarized.

| Property | Value/Description | Reference |

| Chemical Name | This compound | |

| Molecular Formula | C₁₇H₁₈N₂O₆S | [3] |

| Appearance | White crystalline powder | [4] |

| Menadione Content | ~45.6% | [1][2] |

| Dimethylpyrimidinol Content | ~32.6% | [1][2] |

| Water of Crystallization | None | [5] |

| Solubility in Water | Slightly soluble | [4] |

| Stability | More stable than Menadione Sodium Bisulfite (MSB) in the presence of heat and moisture. | [1] |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the experimental examples provided in U.S. Patent 3,328,169.[4]

Objective: To synthesize a stable menadione bisulfite adduct with 2-hydroxy-4,6-dimethylpyrimidine.

Materials:

-

Menadione sodium bisulfite (MSB)

-

2-hydroxy-4,6-dimethylpyrimidine

-

Hydrochloric acid (HCl), 2 N

-

Water

Procedure:

-

Prepare a solution of 2-hydroxy-4,6-dimethylpyrimidine by dissolving it in 2 N hydrochloric acid.

-

Prepare a separate aqueous solution of menadione sodium bisulfite.

-

Mix the two solutions.

-

A white precipitate of this compound will form almost immediately.

-

Allow the mixture to stand for some time to ensure complete precipitation.

-

Filter the precipitate by suction.

-

Wash the precipitate with water.

-

Dry the resulting white crystals at 60°C.

Expected Yield: The patent reports a yield of 9.1 grams of MPB from 9.3 grams of MSB.[4]

Product Characteristics: The final product is described as white crystals, slightly soluble in water, with a saturated aqueous solution having a pH lower than 4.5 and a moisture content of less than 1%.[4]

References

- 1. US5128151A - Stabilized menadione bisulfite formulations and their preparation - Google Patents [patents.google.com]

- 2. US4735969A - Menadione choline bisulfite adduct, its preparation and antihemorrhagic compositions - Google Patents [patents.google.com]

- 3. eCFR :: 21 CFR 573.620 -- this compound. [ecfr.gov]

- 4. US3328169A - Menadione bisulfite adducts of dicyanodiamidine-2, 4, 6-triamino-1, 3, 5-triazine and pyrimidines substituted at the two positions and feeds - Google Patents [patents.google.com]

- 5. US4577019A - Stabilized adducts of menadione bisulfite with p-aminobenzoic acid or adenine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Role of Menadione Dimethylpyrimidinol Bisulfite in Blood Coagulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary